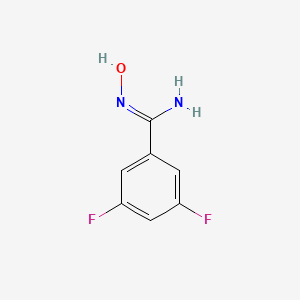

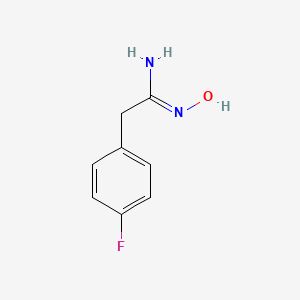

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

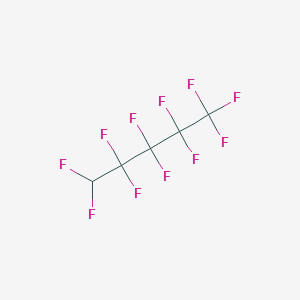

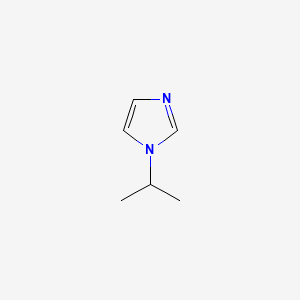

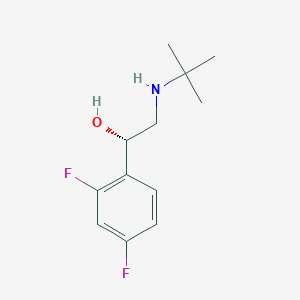

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, commonly referred to as S-(2-TBDFE), is a synthetic compound that has recently become popular in the field of pharmaceutical research. Its unique structure and properties make it a promising candidate for a variety of applications, including drug development, drug delivery, and laboratory experiments.

Aplicaciones Científicas De Investigación

Heterogeneous Photocatalytic Degradation

A study investigated the photocatalytic transformation of salbutamol, a compound similar in structure to (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, under simulated solar irradiation using titanium dioxide as a photocatalyst. This research provides insights into the kinetics of drug decomposition, identification of intermediate compounds, and evaluation of mineralization and toxicity. The study revealed a pathway for the photocatalytic degradation of salbutamol, highlighting the potential environmental application of similar compounds in the removal of micro-pollutants from water (Sakkas et al., 2007).

Nucleophilic Aromatic Substitution

Research on the interaction of tert-butylamine with 2,4-dinitrochlorobenzene in ethanol solution explored the kinetics of nucleophilic aromatic substitution under high pressure. This study provides valuable information on chemical synthesis methods that could be relevant for derivatives of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, highlighting how pressure influences reaction rates and mechanisms (Prokhorova & Gonikberg, 1965).

Cyclization in Alkaline Media

An experimental and theoretical study focused on the reaction of 2-(tert-butylamino)ethanol with CS2 in strong alkaline media, producing cyclic dithiocarbamate. This counter-example to well-known chemistry emphasizes the unique reactivity of similar compounds in synthesizing cyclic structures, offering insights into novel synthetic pathways (de Lima et al., 2012).

Selective Desulfurization Performance

A study on the absorption rate and selectivity of H2S/CO2 gas mixtures by 2-(tert-butylamino)ethanol and other sterically hindered amines revealed significant insights into environmental and industrial applications. This research highlights the compound's potential in selective gas absorption processes, demonstrating its usefulness in environmental science and technology (Du et al., 2019).

Propiedades

IUPAC Name |

(1S)-2-(tert-butylamino)-1-(2,4-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO/c1-12(2,3)15-7-11(16)9-5-4-8(13)6-10(9)14/h4-6,11,15-16H,7H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKDKMWNIGHDAE-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C=C(C=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=C(C=C(C=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460529 |

Source

|

| Record name | (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |

CAS RN |

782482-50-2 |

Source

|

| Record name | (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)